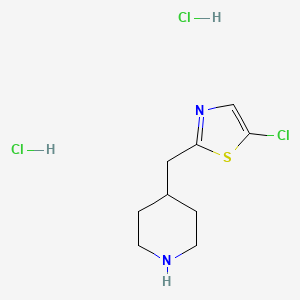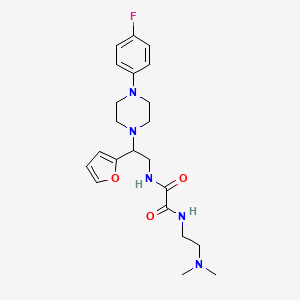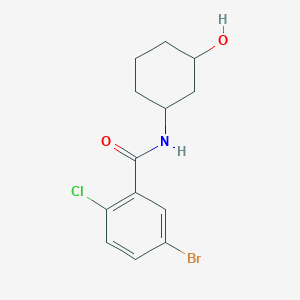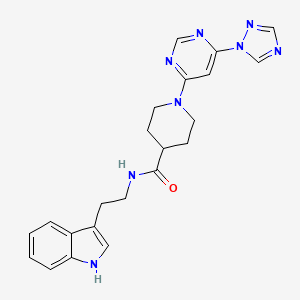
2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide” is a chemical compound with the linear formula C19H22N2O4 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide” is represented by the linear formula C19H22N2O4 . The molecular weight is 342.398 .Applications De Recherche Scientifique
Chemoselective Acetylation and Synthesis Methods
The chemoselective acetylation of aminophenols, a process critical for synthesizing antimalarial drugs, utilizes immobilized lipase for the monoacetylation of amino groups, offering insights into the synthesis methods relevant to compounds like 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide. This enzymatic approach highlights the importance of selecting appropriate acyl donors and optimizing reaction conditions for achieving chemoselective outcomes, critical for pharmaceutical synthesis (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research on 2-(substituted phenoxy) acetamide derivatives demonstrates potential anticancer, anti-inflammatory, and analgesic activities. These studies underline the therapeutic applications of such compounds, indicating their role in developing new chemical entities for treating various diseases. The incorporation of substituted phenols and basic moieties contributes to their pharmacological properties, offering a foundation for further exploration of 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide derivatives in these contexts (Rani et al., 2014).
Photocatalytic Degradation Studies
Photocatalytic degradation studies, such as those conducted on acetaminophen, provide insights into the environmental and metabolic fate of pharmaceutical compounds, including 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide. These investigations reveal the mechanisms through which these substances are broken down under specific conditions, contributing to our understanding of their stability, toxicity, and environmental impact (Jallouli et al., 2017).
Metabolic Phenotyping and Hepatotoxicity
The application of metabolic phenotyping to study acetaminophen metabolism and hepatotoxicity offers a framework for examining the metabolic pathways and toxicological profiles of related compounds. This approach helps identify biomarkers and elucidate mechanisms underlying drug-induced liver injury, providing valuable insights for assessing the safety and therapeutic potential of 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide and its derivatives (Coen, 2015).
Synthesis and Evaluation of Derivatives
The synthesis and pharmacological assessment of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists exemplify the process of creating and testing derivatives of complex compounds for specific therapeutic targets. Such studies contribute to the development of novel drugs for treating obesity and diabetes, highlighting the potential for 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide derivatives in targeted therapies (Maruyama et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-phenoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-21(17-26-19-10-5-2-6-11-19)22-12-7-13-23-14-15-25-20(16-23)18-8-3-1-4-9-18/h1-6,8-11,20H,7,12-17H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHCXHBSOQIOSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2383528.png)
![6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2383529.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2383533.png)

![2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid](/img/structure/B2383535.png)
![N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2383536.png)

![2,5-dichloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2383540.png)



